molecular formula C11H24O4 B2679152 4-[3-(4-Hydroxybutoxy)propoxy]butan-1-ol CAS No. 91337-40-5

4-[3-(4-Hydroxybutoxy)propoxy]butan-1-ol

Cat. No.: B2679152
CAS No.: 91337-40-5
M. Wt: 220.309
InChI Key: AXQVLZUFQLDBNY-UHFFFAOYSA-N
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Description

4-[3-(4-Hydroxybutoxy)propoxy]butan-1-ol is a versatile chemical compound with the molecular formula C11H24O4 and a molecular weight of 220.31 g/mol . This compound is characterized by the presence of two butanol groups connected by a propoxy chain, making it a unique structure in organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(4-Hydroxybutoxy)propoxy]butan-1-ol typically involves the reaction of 1,3-dibromopropane with 4-hydroxybutanol under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl groups of 4-hydroxybutanol attack the bromine atoms of 1,3-dibromopropane, resulting in the formation of the desired compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of large reactors, controlled temperatures, and efficient purification techniques to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

4-[3-(4-Hydroxybutoxy)propoxy]butan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-[3-(4-Hydroxybutoxy)propoxy]butan-1-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[3-(4-Hydroxybutoxy)propoxy]butan-1-ol involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their structure and function. The compound can also participate in enzymatic reactions, acting as a substrate or inhibitor in biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its dual butanol groups connected by a propoxy chain. This structure imparts distinct chemical and physical properties, making it valuable in various research and industrial applications .

Biological Activity

4-[3-(4-Hydroxybutoxy)propoxy]butan-1-ol is a chemical compound that has garnered interest in various fields due to its potential biological activities. This compound is characterized by its unique structure, which includes a hydroxyl group that may influence its reactivity and biological interactions. Understanding the biological activity of this compound is crucial for its potential applications in medicinal chemistry, drug delivery, and other therapeutic areas.

Chemical Structure and Properties

The molecular formula of this compound is C10H22O3C_{10}H_{22}O_3. The structure includes:

  • A butanol backbone
  • Propoxy and hydroxybutoxy substituents

This configuration allows for various interactions with biological molecules, enhancing its potential as a therapeutic agent.

The biological activity of this compound can be attributed to its ability to interact with cellular components. The hydroxyl group can form hydrogen bonds with proteins and nucleic acids, potentially influencing enzymatic activities and cellular signaling pathways.

Pharmacological Effects

Research indicates that compounds with similar structures exhibit a range of pharmacological effects, including:

  • Anti-inflammatory properties : Compounds with hydroxyl groups often show the ability to inhibit inflammatory pathways.
  • Neuroprotective effects : Some studies suggest that similar compounds can penetrate the blood-brain barrier, providing neuroprotective benefits against degenerative diseases.
  • Antioxidant activity : The presence of hydroxyl groups is associated with antioxidant properties, helping to mitigate oxidative stress in cells.

Case Studies and Research Findings

  • In Vitro Studies :
    • A study conducted on related compounds demonstrated significant inhibition of pro-inflammatory cytokines in human cell lines, suggesting that this compound may have similar effects .
  • Animal Models :
    • Research involving animal models indicated that derivatives of this compound could reduce symptoms of autoimmune diseases, supporting its potential therapeutic use .
  • Drug Delivery Systems :
    • The compound has been investigated for its role in drug delivery systems due to its favorable solubility and stability profiles. Its ability to form micelles enhances the delivery of hydrophobic drugs.

Comparative Analysis

Compound NameBiological ActivityReferences
This compoundAnti-inflammatory, neuroprotective
4-[3-(4-Azidobutoxy)propoxy]butan-1-olBioconjugation applications
4-[3-(4-Bromobutoxy)propoxy]butan-1-olAnticancer properties

Properties

IUPAC Name

4-[3-(4-hydroxybutoxy)propoxy]butan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H24O4/c12-6-1-3-8-14-10-5-11-15-9-4-2-7-13/h12-13H,1-11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXQVLZUFQLDBNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCOCCCOCCCCO)CO
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H24O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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